molecular formula C7H9NO2 B13928115 4,5-dimethyl-1H-pyrrole-3-carboxylic acid

4,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B13928115
M. Wt: 139.15 g/mol
InChI Key: SUPKZKJXRCYBSN-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by two methyl groups at positions 4 and 5 and a carboxylic acid group at position 3 on the pyrrole ring. It is a significant intermediate in organic synthesis and has various applications in pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another approach involves the decarboxylation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid under solvent-free conditions .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that optimize yield and minimize the use of expensive solvents. The solvent-free decarboxylation process is particularly advantageous for industrial applications due to its cost-effectiveness and reduced reaction time .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5-Dimethyl-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways . The exact molecular targets and pathways depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its versatility as an intermediate in various synthetic pathways makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

4,5-dimethyl-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C7H9NO2/c1-4-5(2)8-3-6(4)7(9)10/h3,8H,1-2H3,(H,9,10)

InChI Key

SUPKZKJXRCYBSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=C1C(=O)O)C

Origin of Product

United States

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